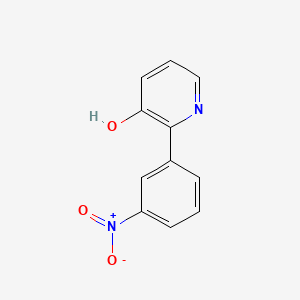![molecular formula C6H11O5P B6320721 (2-[(2-Methylprop-2-enoyl)oxy]ethyl)phosphonic acid CAS No. 80730-17-2](/img/structure/B6320721.png)
(2-[(2-Methylprop-2-enoyl)oxy]ethyl)phosphonic acid
Descripción general
Descripción
2-[(2-Methylprop-2-enoyl)oxy]ethyl)phosphonic acid (2-MEPE) is a phosphonic acid derivative that has been studied for a wide range of applications. It is a relatively new compound, first synthesized in the late 1990s, and has since been studied for its potential applications in scientific research, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Adhesive Polymers
Research conducted by Moszner et al. (2001) focused on synthesizing hydrolytically stable phosphonic acid monomers for adhesive polymers. They discovered that these monomers demonstrate unique behavior during radical polymerization and possess notable adhesive properties (Moszner et al., 2001).
Corrosion Inhibition
A study by Djenane et al. (2019) explored the synthesis of α-aminophosphonic acids and evaluated their efficiency in inhibiting the corrosion of mild steel. They found that these molecules are effective as mixed inhibitors in acidic environments (Djenane et al., 2019).
Pharmaceutical Synthesis
Milen et al. (2016) described a method for synthesizing racemic dialkyl phosphonates, which can be used in pharmaceutical applications. Their research highlights an efficient and practical synthesis approach using propylphosphonic anhydride (Milen et al., 2016).
Prebiotic Chemistry
In a study on the origins of life, de Graaf et al. (1997) investigated phosphonic acids as potential carriers of phosphorus in prebiotic conditions. They demonstrated the synthesis of vinyl phosphonic acid under simulated prebiotic conditions, highlighting its significance in the origins of life (de Graaf et al., 1997).
Surface Functionalization and Electronics
Research by De Roo et al. (2018) focused on using phosphonic acids for the surface functionalization of nanocrystals. They found that phosphonic acids are effective for stabilizing nanocrystals, which has implications for the development of flexible electronic devices (De Roo et al., 2018).
Propiedades
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethylphosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O5P/c1-5(2)6(7)11-3-4-12(8,9)10/h1,3-4H2,2H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKJMXCNNZVCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(Benzyloxy)phenyl]propan-2-one, 97%](/img/structure/B6320660.png)










![Benzyl (1R*,2R*,3R*,5S*)-2-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320737.png)